molecular formula C26H19ClN2O4 B11646112 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide

Cat. No.: B11646112
M. Wt: 458.9 g/mol
InChI Key: AOPSEPXLYXYMQR-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, a chloromethylphenyl group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide typically involves multiple steps, starting with the formation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenols with aldehydes using catalysts such as samarium triflate under mild reaction conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: Its properties may be explored for use in the development of advanced materials, such as polymers or nanomaterials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and other functional groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

  • 2-arylbenzoxazoles
  • Benzothiazoles
  • Benzimidazoles

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C26H19ClN2O4

Molecular Weight

458.9 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C26H19ClN2O4/c1-15-17(6-5-7-18(15)27)21-12-13-24(32-21)25(30)28-20-14-16(10-11-22(20)31-2)26-29-19-8-3-4-9-23(19)33-26/h3-14H,1-2H3,(H,28,30)

InChI Key

AOPSEPXLYXYMQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)C4=NC5=CC=CC=C5O4)OC

Origin of Product

United States

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